5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine
Description
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with two methyl groups on the nitrogen atom
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(10)8-4-5-9(11-6-8)12(2)3/h4-7H,10H2,1-3H3 |
InChI Key |
HOTFPNPLXOUERE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminopyridine with 1-chloro-2-dimethylaminoethane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Reaction Efficiency and Scalability
Studies demonstrate that substituents on the pyridine ring significantly influence reaction rates and yields. For example:
| Substrate (Chloropyridine Derivative) | Amine Source | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|
| 2-Chloro-5-nitropridine | DMF | 15 | 80 | |
| 2-Chloropyridine | Formamide | 15 | 85 | |
| 2-Chloro-4-methylpyridine | Acetamide | 70 | 69 |
Key Observations :
-
Electron-withdrawing groups (e.g., nitro) enhance reactivity by polarizing the C–Cl bond .
-
Formamide reacts faster than acetamide due to lower steric hindrance .
Role in Chiral Recognition
5-(1-Aminoethyl)-N,N-dimethylpyridin-2-amine derivatives act as chiral solvating agents (CSAs) for enantiomeric discrimination. Notable interactions include:
-
Hydrogen Bonding : The aminoethyl group forms hydrogen bonds with carboxylate groups of analytes (e.g., 3,5-dinitrobenzoyl amino acids) .
-
π–π Stacking : The pyridine ring engages in π–π interactions with aromatic moieties of substrates .
Complexation Constants (K) :
| Substrate Enantiomer | K (M⁻¹) | Ref. |
|---|---|---|
| (S)-5/DABCO/1-TU | 65.8 ± 5 | |
| (R)-5/DABCO/1-TU | 30.2 ± 0.6 |
Base-Additive Interactions
Achiral bases (e.g., DABCO, DMAP) mediate interactions between the CSA and substrates:
-
DABCO bridges the CSA and analyte via hydrogen bonds and electrostatic interactions .
-
Diffusion Coefficients : Ternary mixtures (CSA/substrate/DABCO) exhibit reduced diffusion coefficients (6.4 × 10⁻¹⁰ m²/s), indicating tight ionic pairing .
Stereochemical Influence on Reactivity
The stereochemistry of the aminoethyl group affects binding affinities:
-
(S)-Enantiomers : Exhibit stronger complexation shifts (Δδ = −0.19 ppm at methine protons) .
-
(R)-Enantiomers : Show preferential interactions with methyl groups (Δδ = −0.11 ppm) .
Reactivity of Functional Groups
-
Aminoethyl Group : Participates in Schiff base formation and metal coordination (e.g., Cu²⁺, Fe³⁺) .
-
Dimethylamino Group : Resists nucleophilic substitution but engages in weak Lewis acid-base interactions .
Comparative Analysis with Analogues
| Compound | Key Feature | Application |
|---|---|---|
| 4-Aminopyridine | Potassium channel modulation | Neuropharmacology |
| Y-27632 | Rho kinase inhibition | Smooth muscle relaxation studies |
| 5-(2-Aminoethyl)pyridin-2-amine | Flexible aminoethyl side chain | Biochemical probes |
Scientific Research Applications
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylpyridine: Similar structure but lacks the dimethyl groups on the nitrogen atom.
N,N-Dimethyl-2-aminopyridine: Similar structure but lacks the aminoethyl group.
5-(1-Aminoethyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is unique due to the presence of both the aminoethyl group and the dimethyl groups on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine, a compound belonging to the class of aminopyridines, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine typically involves multi-step reactions that yield derivatives with varying biological properties. The structural features of this compound include a pyridine ring substituted with an aminoethyl group and two methyl groups on the nitrogen atom, which may influence its pharmacological profile.
1. Cholinesterase Inhibition
One of the primary areas of research surrounding 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathogenesis of Alzheimer's disease (AD), where their inhibition can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission.
- In vitro Studies : Recent studies have demonstrated that derivatives of 2-aminopyridines exhibit significant AChE inhibition. For instance, a series of synthesized compounds showed IC50 values in the low micromolar range against AChE, indicating that modifications to the pyridine structure can enhance inhibitory potency .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 0.4 | 0.7 |
| Compound B | 0.5 | 0.9 |
| 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine | TBD | TBD |
2. Antiproliferative Activity
The antiproliferative effects of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine have also been investigated against various cancer cell lines. Compounds with similar structural motifs have shown promising results in inhibiting the growth of human cancer cells.
- Case Studies : In vitro assays have revealed that certain aminopyridine derivatives can inhibit cell proliferation in glioblastoma and pancreatic adenocarcinoma cell lines, with IC50 values ranging from 0.4 to 1.0 µM .
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (glioblastoma) | 0.6 |
| Capan-1 (pancreatic) | 0.8 |
3. Antimicrobial Activity
Investigations into the antimicrobial properties of aminopyridines suggest that they may possess activity against various bacterial strains.
- Research Findings : Preliminary studies indicate that modifications to the amino group can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, specific derivatives demonstrated minimum inhibitory concentrations (MICs) below 32 µM .
The mechanism by which 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine exerts its biological effects is thought to involve interaction with key enzyme active sites, particularly in cholinesterases. Molecular docking studies suggest that the compound can effectively bind to both the catalytic anionic site and peripheral anionic site of AChE, facilitating its inhibitory action .
Q & A
Q. What are the standard synthetic routes for 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine, and how can reaction conditions affect yield?
The synthesis typically involves multi-step protocols starting with pyridine derivatives. A common approach includes:
- Core formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidines) under acidic or thermal conditions .
- Amination : Introduction of the 1-aminoethyl group via nucleophilic substitution or reductive amination. For example, coupling dimethylamine derivatives with halogenated intermediates using catalysts like Pd or Cu .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of temperature, solvent polarity (e.g., MeCN or DMF), and stoichiometric ratios of reagents. Incomplete cyclization or side reactions (e.g., over-alkylation) are common pitfalls .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the pyridine backbone and dimethylamine/aminoethyl substituents. For example, δ 3.14 ppm (s, 6H) corresponds to N,N-dimethyl protons .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 364.0065 vs. calculated 364.0073) .
- X-ray crystallography : Resolves spatial arrangement of substituents, particularly in coordination complexes (e.g., bond angles like C–N–P = 116.91°) .
Q. What are the primary biological or pharmacological activities reported for this compound?
While direct data on 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is limited, structurally related pyridinylamines exhibit:
- Enzyme inhibition : Binding to kinases or proteases via the pyridine nitrogen and aminoethyl side chain .
- Imaging applications : Analogues like F-7b (a dimethylpyridinylamine derivative) show high affinity for amyloid plaques in Alzheimer’s disease models . Initial screens should prioritize in vitro assays (e.g., fluorescence polarization for binding affinity) followed by in vivo pharmacokinetic profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s solubility and bioactivity?
Discrepancies often arise from:
- Solvent effects : Predicted logP values may not account for specific solvent interactions (e.g., DMSO vs. aqueous buffers).
- Conformational flexibility : The aminoethyl group’s rotation can alter binding pocket accessibility. Methodological solutions :
- Perform molecular dynamics simulations to model solvent interactions .
- Validate solubility experimentally via shake-flask or HPLC-UV methods .
- Use isothermal titration calorimetry (ITC) to correlate thermodynamic parameters with activity .
Q. What strategies are recommended for optimizing this compound’s pharmacokinetics in preclinical models?
Key considerations:
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Radiolabeling : For imaging studies, replace hydrogen with I or F via electrophilic substitution (e.g., using iodogen or F-fluoride) .
- Prodrug design : Mask the aminoethyl group with enzymatically cleavable esters to improve bioavailability .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
Advanced approaches include:
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .
- SPECT/PET imaging : Use radiolabeled analogues (e.g., I-1,2,4-PODP-DM) to track biodistribution in demyelination or amyloid models .
- Knockout/knockdown studies : CRISPR-Cas9-mediated gene editing to validate target engagement in cellular pathways .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
